Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to it, which is a common protecting group in organic synthesis. The presence of the benzyloxy group might influence the reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the carbonyl group could undergo nucleophilic addition reactions, and the benzyloxy group could be removed under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, the functional groups present, and the nature of the bonds between its atoms .Scientific Research Applications
Organic Synthesis and Chemical Properties
The compound and its derivatives are of significant interest in organic chemistry for their roles in synthesis and chemical reactions. Research has focused on the synthesis of related dihydropyrimidinones via the Biginelli reaction, a multi-component condensation reaction that is useful for generating a wide array of heterocyclic compounds. These reactions are pivotal for constructing complex molecules with potential biological activity. For instance, the use of microwave irradiation and catalysts to promote these reactions under solvent-free conditions has been explored for efficiency and environmental benefits (Qing Chen, Qingjian Liu, Haiping Wang, 2012).
Antioxidant and Radioprotective Activities
Derivatives of the mentioned compound have been synthesized and evaluated for their antioxidant and radioprotective activities. A specific study highlighted the synthesis of a novel pyrimidine derivative, which was tested for in vitro antioxidant activity and in vivo radioprotection. The compound demonstrated potential in reducing oxidative stress caused by ionizing radiation, suggesting its application in radioprotection (B. J. Mohan, B. Sarojini, B. Narayana, G. Sanjeev, K. Sreepada, 2014).
Antimicrobial Evaluation
Further research has been conducted on the antimicrobial properties of derivatives, with studies revealing significant to moderate antibacterial and promising antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents (R. Shastri, Post, 2019).
Material Science and Structural Analysis
In material science, the structural and electronic characteristics of such compounds have been explored through X-ray crystallography and quantum chemical calculations. These studies provide insights into the molecular structure, conformation, and electronic properties, which are essential for designing materials with specific functions (H. Memarian, M. Ranjbar, H. Sabzyan, M. Habibi, Takayoshi Suzuki, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3,4-dimethyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-18(20(24)26-3)19(22-21(25)23(14)2)16-9-11-17(12-10-16)27-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFDEQJPSRMTPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.